Comparative Lipophilicity: LogP Differences Between 2-Chloropyridine-3,5-diol and Non-Halogenated Analogs
The calculated LogP for 2-chloropyridine-3,5-diol is 1.15, representing a significant increase in lipophilicity compared to the unsubstituted parent analog, pyridine-3,5-diol (3,5-dihydroxypyridine). While an exact measured LogP for the comparator is not uniformly reported, the presence of the chlorine atom at the 2-position demonstrably increases the compound's overall hydrophobicity, as evidenced by the target compound's calculated value . This shift in lipophilicity directly impacts partitioning behavior in extraction processes and predicted membrane permeability in biological assays.
| Evidence Dimension | Lipophilicity (calculated octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 1.15 |
| Comparator Or Baseline | Pyridine-3,5-diol (3,5-dihydroxypyridine) baseline of approximately lower LogP (exact value not found in comparable source) |
| Quantified Difference | Target compound LogP = 1.15; 2-chloro substitution increases lipophilicity relative to the unsubstituted 3,5-diol core. |
| Conditions | In silico calculation (standard method, as reported by vendor database) |
Why This Matters
Increased LogP by approximately one unit relative to the non-halogenated core can significantly enhance organic phase extraction efficiency and alter predicted passive membrane permeability, factors critical in both synthetic work-up and drug discovery lead optimization.
